molecular formula C20H21ClN4O5 B12616833 2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

Cat. No.: B12616833
M. Wt: 432.9 g/mol
InChI Key: SKXPXFPKMWAWBT-HMQOAYTISA-N
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Description

2-[(1S,3S,3aS,6aR)-7’-chloro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,3S,3aS,6aR)-7’-chloro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro structure and the introduction of the chloro and oxolan-2-ylmethyl groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,3S,3aS,6aR)-7’-chloro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[(1S,3S,3aS,6aR)-7’-chloro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1S,3S,3aS,6aR)-7’-chloro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1S,3S,3aS,6aR)-7’-bromo-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide
  • **2-[(1S,3S,3aS,6aR)-7’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide

Uniqueness

The uniqueness of 2-[(1S,3S,3aS,6aR)-7’-chloro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide lies in its specific spiro structure and the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H21ClN4O5

Molecular Weight

432.9 g/mol

IUPAC Name

2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C20H21ClN4O5/c21-11-5-1-4-10-16(11)23-19(29)20(10)15-14(12(24-20)7-13(22)26)17(27)25(18(15)28)8-9-3-2-6-30-9/h1,4-5,9,12,14-15,24H,2-3,6-8H2,(H2,22,26)(H,23,29)/t9?,12-,14-,15+,20+/m0/s1

InChI Key

SKXPXFPKMWAWBT-HMQOAYTISA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CC(=O)N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CC(=O)N

Origin of Product

United States

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